5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with benzylamine and aniline derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The benzylamino and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The pathways involved in these effects often include the modulation of signaling cascades and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(cyanomethyl)-1H-pyrazole-4-yl cyanide
- 5-amino-3,4-dihydro-2H-1,2,4-triazole-3-thione
- 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzylamino and phenyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H17N5O/c18-15-14(17(23)20-13-9-5-2-6-10-13)16(22-21-15)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,20,23)(H4,18,19,21,22) |
InChI Key |
RJUXZGRLYYJWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NNC(=C2C(=O)NC3=CC=CC=C3)N |
Origin of Product |
United States |
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